molecular formula C16H34 B072749 2-Methylpentadecane CAS No. 1560-93-6

2-Methylpentadecane

Cat. No.: B072749
CAS No.: 1560-93-6
M. Wt: 226.44 g/mol
InChI Key: BANXPJUEBPWEOT-UHFFFAOYSA-N
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Description

2-Methylpentadecane is an organic compound with the chemical formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is a colorless to light yellow liquid with a characteristic alkane odor. It is hydrophobic and not easily soluble in water but is soluble in organic solvents such as benzene, toluene, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentadecane can be synthesized through various petrochemical processes. One common method involves the reaction of ethylene with isooctane. This process includes several steps such as hydrogenation, isomerization, and skeletal expansion reactions. The specific conditions and steps may vary depending on the manufacturer and production process .

Industrial Production Methods: In industrial settings, this compound is primarily produced through petrochemical processes. The reaction of ethylene with isooctane under controlled conditions leads to the formation of this compound. This process involves the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Haloalkanes

Scientific Research Applications

2-Methylpentadecane has several applications in scientific research and industry:

    Chemistry: It is used as a reagent and raw material in organic synthesis.

    Biology: It is studied for its role in biological systems and its interactions with other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a fuel additive to enhance the sublimation properties and thickening effect of fuels. .

Mechanism of Action

The mechanism of action of 2-Methylpentadecane involves its interaction with various molecular targets and pathways. As an alkane, it primarily interacts with hydrophobic regions of biomolecules. Its effects are mediated through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the structure and function of proteins, lipids, and other biomolecules .

Comparison with Similar Compounds

Comparison: 2-Methylpentadecane is unique due to its specific branching and molecular structure, which imparts distinct physical and chemical properties. Compared to straight-chain alkanes like pentadecane, this compound has a higher boiling point and different solubility characteristics. Its branched structure also affects its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-methylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANXPJUEBPWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166026
Record name 2-Methylpentadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-93-6, 60908-77-2
Record name Pentadecane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060908772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLPENTADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109495
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpentadecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTADECANE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R9AW5KWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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